2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt
Description
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is a chemical compound with the molecular formula C₅H₇NaO₄ and a molecular weight of 154.1 g/mol . It is commonly used as a reactant in the oxidative decarboxylation of α-hydroxy-β-keto (or -β-imino)carboxylate anions to convert hydroxy groups to keto groups . This compound is a white, crystalline solid with a melting point of 86°C .
Properties
CAS No. |
67761-53-9 |
|---|---|
Molecular Formula |
C₅H₇NaO₄ |
Molecular Weight |
154.1 |
Synonyms |
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Monosodium Salt; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the reaction of 2-methyl-3-oxo-butanoic acid with sodium hydroxide . The process can be summarized as follows:
- Dissolve 2-methyl-3-oxo-butanoic acid in water.
- Add sodium hydroxide to the solution.
- Stir the mixture until the acid is completely dissolved.
- Heat the mixture to 60-70°C for 1-2 hours.
- Cool the mixture to room temperature.
- Filter the solution to remove any impurities.
- Concentrate the solution to obtain the sodium salt of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keto groups from hydroxy groups.
Reduction: It can be reduced to form alcohols from keto groups.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxo-butanoic acid.
Reduction: The major product is 2-hydroxy-2-methyl-3-oxobutanol.
Substitution: The major products depend on the substituting cation but can include various metal salts of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid.
Scientific Research Applications
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions . The compound interacts with α-hydroxy-β-keto (or -β-imino)carboxylate anions, converting hydroxy groups to keto groups. This reaction is facilitated by the presence of oxidizing agents and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxobutanoic Acid Sodium Salt:
2-Keto-3-methylbutyric Acid Sodium Salt: Another similar compound with slight variations in its molecular structure and reactivity.
Uniqueness
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is unique due to its specific reactivity in oxidative decarboxylation reactions and its role as a building block in organic synthesis. Its ability to convert hydroxy groups to keto groups makes it valuable in various chemical and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
